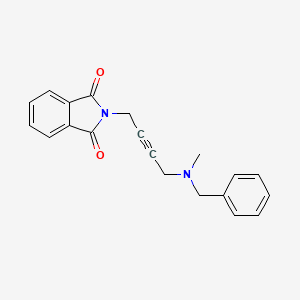

![molecular formula C23H18F3N3O4 B2638087 7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid CAS No. 2219418-86-5](/img/structure/B2638087.png)

7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

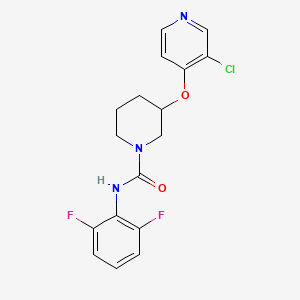

This compound is a complex organic molecule with several functional groups. The “9H-Fluoren-9-ylmethoxycarbonyl” part suggests the presence of a fluorene group, which is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentene ring . The “trifluoromethyl” group is a common substituent in organic chemistry with the formula -CF3. The “imidazo[1,5-a]pyrazine” part indicates a heterocyclic compound, which is a ring structure containing at least two different elements as part of its ring atoms . The “carboxylic acid” is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group.

Scientific Research Applications

Synthesis and Chemical Reactivity

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively utilized for the protection of hydroxy groups in the synthesis of peptides and other complex molecules. It is selectively removable in the presence of base-labile protecting groups, which facilitates sequential chemical modifications in peptide synthesis (Gioeli & Chattopadhyaya, 1982). Similarly, the trifluoromethyl group is crucial in modifying the chemical reactivity and biological activity of compounds. Direct trifluoromethylation methods enable the introduction of the trifluoromethyl group into various substrates, providing access to fluorinated compounds with potential pharmaceutical applications (Ohtsuka et al., 2012).

Biological Activity

The incorporation of imidazo[1,5-a]pyrazine derivatives in drug design has been studied for their antimicrobial properties. Novel synthetic pathways have been developed for N-arylimidazo[1,2-a]pyrazine-2-carboxamides, which have shown promising antimicrobial activity (Jyothi & Madhavi, 2019). This demonstrates the potential of the core structure in developing new antimicrobial agents.

Material Science and Fluorescent Dyes

The pyrazole and imidazo[1,5-a]pyrazine frameworks are also of interest in the development of fluorescent dyes and materials. For example, derivatives containing the pyrazolylpyrene chromophore have been synthesized and exhibit bright fluorescence, suggesting applications in sensing and imaging technologies (Wrona-Piotrowicz et al., 2022).

properties

IUPAC Name |

7-(9H-fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F3N3O4/c24-23(25,26)21-27-19(20(30)31)18-11-28(9-10-29(18)21)22(32)33-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQQTJLUXXQZEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(N=C2C(F)(F)F)C(=O)O)CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

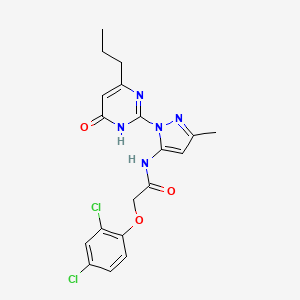

![N-{4-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]phenyl}acetamide](/img/structure/B2638008.png)

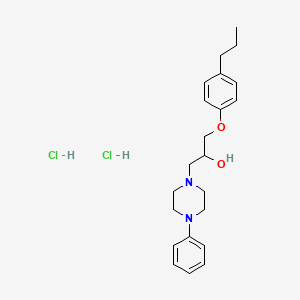

![8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2638009.png)

![2-[(4-Methylphenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2638012.png)

![2-(4-methoxybenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2638013.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2638014.png)

![(S)-tert-butyl 2-(5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl)acetate](/img/structure/B2638019.png)

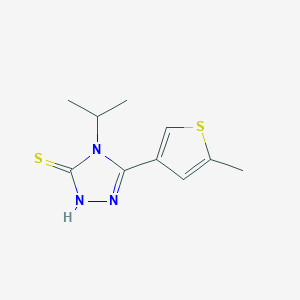

![1-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2638021.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3,4,5-triethoxybenzamide](/img/structure/B2638026.png)